

Structural Elucidation of 5-Amino-2-methoxy-4-picoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methoxy-4-picoline

Cat. No.: B1295932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of **5-Amino-2-methoxy-4-picoline**, a pyridine derivative with applications in pharmaceutical and agrochemical research.^{[1][2]} The document outlines the key analytical techniques employed to confirm its molecular structure, including spectroscopic and spectrometric methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for reproducibility.

Compound Overview

- Compound Name: **5-Amino-2-methoxy-4-picoline**
- Synonyms: 5-Amino-2-methoxy-4-methylpyridine^[3]
- Chemical Formula: C₇H₁₀N₂O^{[1][3]}
- Molecular Weight: 138.17 g/mol ^{[1][3]}
- CAS Number: 6635-91-2^[3]

The structure of **5-Amino-2-methoxy-4-picoline** incorporates a pyridine ring substituted with an amino group at position 5, a methoxy group at position 2, and a methyl group at position 4. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.^[2]

Spectroscopic and Spectrometric Data

The structural confirmation of **5-Amino-2-methoxy-4-picoline** is achieved through a combination of analytical techniques. The data presented herein has been compiled from various sources and is presented in a structured format for ease of comparison.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound. The fragmentation pattern provides valuable insights into the molecule's structure.

Table 1: High-Resolution Mass Spectrometry Data

Parameter	Observed Value
Molecular Formula	C ₇ H ₁₀ N ₂ O
Exact Mass [M] ⁺	138.079315 amu

Data sourced from Smolecule[\[1\]](#)

Table 2: Mass Spectrometry Fragmentation Data

m/z	Relative Intensity	Fragment Ion Assignment	Fragmentation Pathway
138	Moderate	$[\text{C}_7\text{H}_{10}\text{N}_2\text{O}]^{+\cdot} (\text{M}^{+\cdot})$	Molecular Ion
123	High	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the methoxy or picoline group
107	Prominent	$[\text{M} - \text{OCH}_3]^+$	Alpha-cleavage resulting in the loss of the methoxy group
95	Moderate	$[\text{M} - \text{CH}_3 - \text{CO}]^+$	Subsequent loss of carbon monoxide from the $[\text{M} - \text{CH}_3]^+$ fragment
80	Moderate	$[\text{M} - \text{OCH}_3 - \text{HCN}]^+$	Loss of hydrogen cyanide from the $[\text{M} - \text{OCH}_3]^+$ fragment

Fragmentation data is based on typical fragmentation patterns of substituted pyridines and available data[1].

Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the molecule.

Table 3: Key Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3060	Medium-Strong	N-H stretching (primary amine)
3100 - 3050	Strong	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching (CH ₃)
~1600	Strong	C=C and C=N ring stretching
~1250	Strong	C-O stretching (methoxy)

Data sourced from Smolecule[1]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations.

Table 4: Characteristic Raman Scattering Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
1000 - 1100	Strong	Pyridine ring breathing mode

Data sourced from Smolecule[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **5-Amino-2-methoxy-4-picoline** are not readily available in the public domain, the expected chemical shifts can be predicted based on the analysis of structurally similar aminopyridine derivatives.

Table 5: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5	s	1H	H-6 (Pyridine)
~ 6.5	s	1H	H-3 (Pyridine)
~ 4.0 (broad)	s	2H	-NH ₂ (Amino)
~ 3.9	s	3H	-OCH ₃ (Methoxy)
~ 2.2	s	3H	-CH ₃ (Picoline)

Table 6: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 160	C-2 (Pyridine)
~ 145	C-5 (Pyridine)
~ 140	C-4 (Pyridine)
~ 135	C-6 (Pyridine)
~ 110	C-3 (Pyridine)
~ 55	-OCH ₃ (Methoxy)
~ 18	-CH ₃ (Picoline)

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques used in the structural elucidation of **5-Amino-2-methoxy-4-picoline**.

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

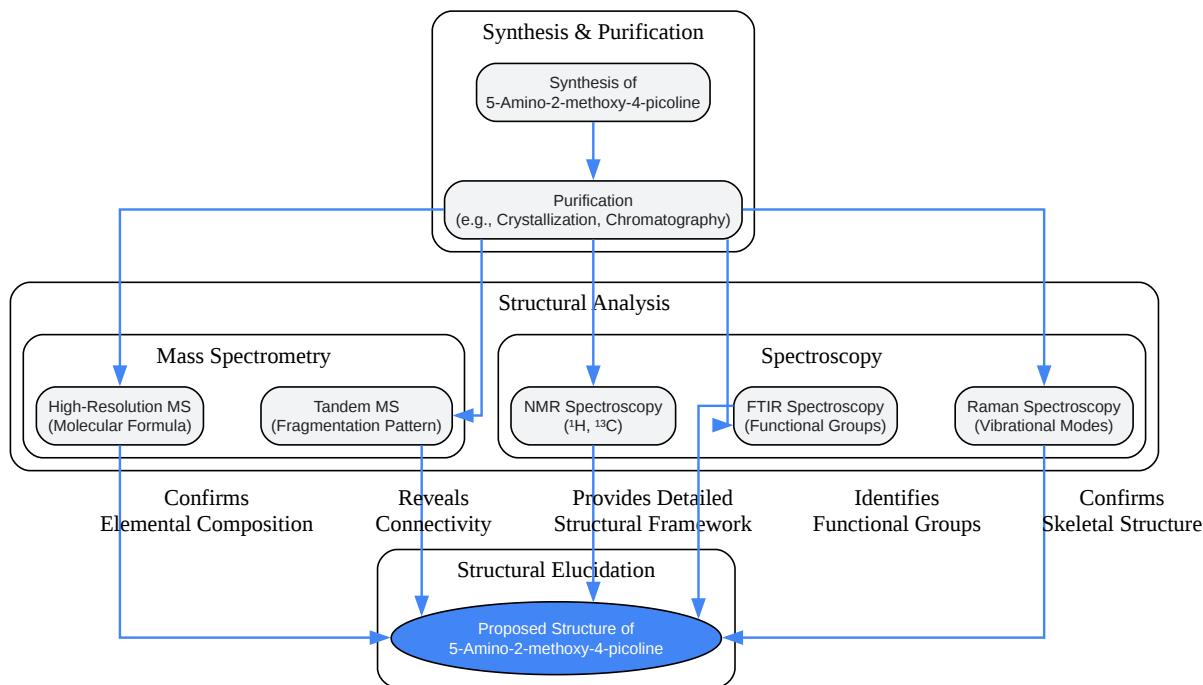
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.
- **Data Acquisition:** The mass spectrometer is operated in positive ion mode. Data is acquired over a mass range of m/z 50-500. The instrument is calibrated using a standard of known mass to ensure high mass accuracy.
- **Data Analysis:** The exact mass of the molecular ion is determined and used to calculate the elemental composition using the instrument's software. The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

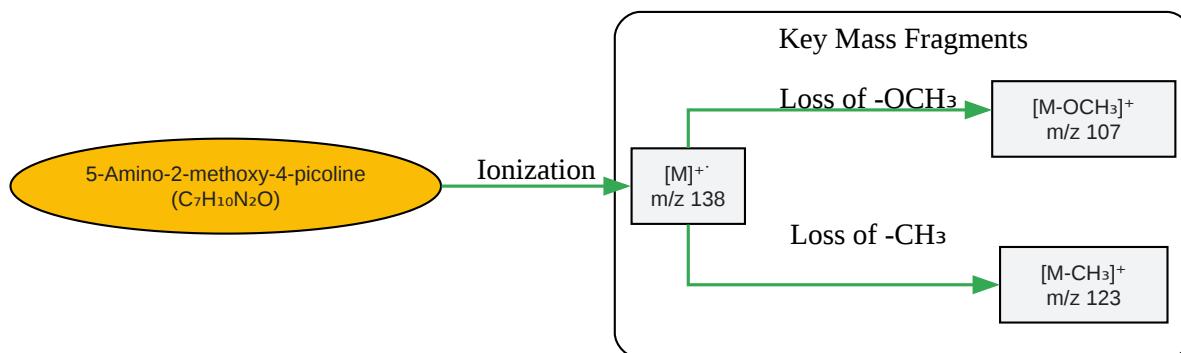
- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Sample Preparation:** A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is recorded over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Raman Spectroscopy

- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).
- **Sample Preparation:** The solid sample is placed directly onto the sample holder.
- **Data Acquisition:** The Raman spectrum is collected over a Stokes shift range of approximately 200-3500 cm^{-1} . The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.


- Data Analysis: The positions and intensities of the Raman scattering bands are analyzed to identify characteristic vibrational modes, particularly those that are weak or absent in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy


- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition:
 - ^1H NMR: A standard one-pulse experiment is performed. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled experiment is performed. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of the ^{13}C isotope.
- Data Analysis: The chemical shifts, multiplicities (singlet, doublet, etc.), and integration values of the signals in the ^1H NMR spectrum are used to determine the number and connectivity of the protons. The chemical shifts in the ^{13}C NMR spectrum are used to identify the different carbon environments.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and key relationships in the structural elucidation of **5-Amino-2-methoxy-4-picoline**.

[Click to download full resolution via product page](#)

*Workflow for the structural elucidation of **5-Amino-2-methoxy-4-picoline**.*

[Click to download full resolution via product page](#)

Key fragmentation pathways in the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Amino-2-methoxy-4-picoline | 6635-91-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Structural Elucidation of 5-Amino-2-methoxy-4-picoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295932#5-amino-2-methoxy-4-picoline-structural-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com